What are the known biological activities of 7-Bromo-3-ethylquinoline?
What are the known biological activities of 7-Bromo-3-ethylquinoline?
An In-depth Technical Guide to the Potential Biological Activities of 7-Bromo-3-ethylquinoline
Disclaimer: Direct experimental data on the biological activities of 7-Bromo-3-ethylquinoline are limited in publicly available literature. This guide, therefore, extrapolates potential activities based on robust scientific evidence from structurally related bromoquinoline analogs. The information presented herein is intended to guide future research and drug discovery efforts by providing a framework based on established structure-activity relationships (SAR).
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] The introduction of a bromine atom onto the quinoline ring is a well-established strategy in drug design, often enhancing the biological efficacy of the parent molecule.[2][3] The position of the bromine substituent, along with other functional groups, plays a critical role in modulating the physicochemical properties and biological activities of these compounds.[2][4] This technical guide provides a comprehensive overview of the potential biological activities of 7-Bromo-3-ethylquinoline, drawing on the extensive research conducted on analogous bromoquinoline derivatives. The primary focus will be on its potential anticancer, antimicrobial, antiviral, and kinase inhibitory properties.
Potential Biological Activities
Anticancer Activity
The antiproliferative potential of bromoquinolines is a major area of investigation.[2] The presence of a bromine atom at the C-7 position, as in the target molecule, is a feature found in several quinoline derivatives with significant anticancer activity.[4][5]
Mechanism of Action: A plausible mechanism of action for 7-Bromo-3-ethylquinoline could involve the inhibition of key enzymes essential for DNA replication and repair, such as topoisomerase I. Several 5,7-dibromo-8-hydroxyquinoline derivatives have been shown to inhibit human topoisomerase I, leading to apoptosis in cancer cells.[4][5][6] Additionally, the planar quinoline ring system is capable of intercalating with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.
Supporting Evidence from Analogs: Studies on various bromoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have shown significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon cancer) cell lines.[4][6] While some bromoquinoline isomers show no inhibitory activity, those with bromine at the C-5 and C-7 positions have consistently demonstrated antiproliferative effects.[4]
Quantitative Data from Structurally Related Compounds:
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | 11.2 | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | 15.4 | [5] |
| 5,7-Dicyano-8-hydroxyquinoline | C6 | 9.8 | [5] |
| 5,7-Dicyano-8-hydroxyquinoline | HeLa | 12.5 | [5] |
| 5,7-Dicyano-8-hydroxyquinoline | HT29 | 21.3 | [5] |
| 9-(3-Bromo-phenyl)-4-phenyl-cyclopenta[b]quinoline-1,8-dione | HeLa | 55.4 µM | [7] |
| 9-(3-Bromo-phenyl)-4-phenyl-cyclopenta[b]quinoline-1,8-dione | Raji | 82.0 µM (IC30) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-3-ethylquinoline in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
Bromoquinoline derivatives are recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][8]
Mechanism of Action: The antimicrobial action of quinoline derivatives can be multifaceted. One proposed mechanism is the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[9][10] Molecular docking studies of 7-bromoquinoline-5,8-dione derivatives have shown interactions with the active site of DHPS.[9][10] Other mechanisms may include the disruption of bacterial DNA replication and the chelation of metal ions essential for bacterial enzyme function.[1][2]
Supporting Evidence from Analogs: Derivatives of 7-bromoquinoline-5,8-dione have been synthesized and shown to possess antibiotic potency against various bacterial and fungal strains with Minimum Inhibitory Concentrations (MIC) in the range of 0.80-1.00 mg/mL.[9][10] Other studies have highlighted the significant activity of bromo-substituted quinolines against Staphylococcus aureus and Serratia marcescens.[11]
Quantitative Data from Structurally Related Compounds:
| Compound Class | Microorganism | MIC | Reference |
| 7-Bromoquinoline-5,8-dione derivatives | Various bacteria & fungi | 0.80 - 1.00 mg/mL | [9][10] |
| 7-Bromo-2-methyl-4H-benzo[d][4][12]-oxazin-4-one | Staphylococcus aureus | 6 - 12 mg/mL | [11] |
| 7-Bromo-2-methyl-4H-benzo[d][4][12]-oxazin-4-one | Serratia marcescens | 6 - 12 mg/mL | [11] |
| 9-Bromo substituted indolizinoquinoline-5,12-diones | E. coli ATCC25922 | 2 µg/mL | [8] |
| 9-Bromo substituted indolizinoquinoline-5,12-diones | S. pyrogens ATCC19615 | 2 µg/mL | [8] |
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
This method is widely used to determine the antimicrobial activity of chemical substances.
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi.
-
Inoculation: Inoculate the molten agar with a standardized microbial cell suspension and pour it into sterile Petri dishes.[13]
-
Disc Application: Sterilize 6 mm paper discs and saturate them with a known concentration of 7-Bromo-3-ethylquinoline dissolved in a suitable solvent (e.g., DMSO). Place the discs on the surface of the inoculated agar plates.[13]
-
Controls: Use a paper disc loaded with the solvent as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates overnight at 37°C for bacteria and at 28°C for 48-72 hours for fungi.
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Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Antiviral Activity
The quinoline scaffold is present in several antiviral drugs, and its derivatives have shown activity against a range of viruses.[14][15][16]
Mechanism of Action: The antiviral mechanisms of quinoline derivatives can be virus-specific. For some viruses, they may interfere with viral entry into the host cell. For others, they might inhibit viral replication by targeting viral enzymes like polymerases.[12][17] For example, chloroquine, a well-known quinoline derivative, is thought to inhibit viral entry by increasing the endosomal pH.[16]
Supporting Evidence from Analogs: Various quinoline derivatives have demonstrated inhibitory activity against dengue virus, influenza viruses, and coronaviruses.[12][14][16] The specific substitution pattern on the quinoline ring is crucial for antiviral potency and can also influence cytotoxicity.[12] For instance, certain substitutions can abolish antiviral activity, highlighting the delicate structure-activity relationship.[12]
Kinase Inhibitory Activity
Protein kinases are a major class of drug targets, particularly in oncology, and the quinoline scaffold is a key component of several approved kinase inhibitors.[18]
Mechanism of Action: Quinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This disruption of signaling pathways can lead to the inhibition of cell proliferation and the induction of apoptosis.[19][20]
Supporting Evidence from Analogs: Quinoline derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases in the PI3K/Akt pathway.[20] The development of multi-targeted kinase inhibitors often utilizes the quinoline scaffold.[19] Comprehensive profiling of kinase inhibitors has revealed that even seemingly specific compounds can have off-target effects on other kinases, and bromo-substituted heterocyclic compounds are frequently found in kinase inhibitor libraries.[21][22]
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